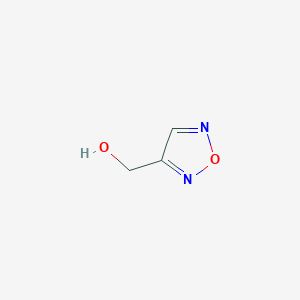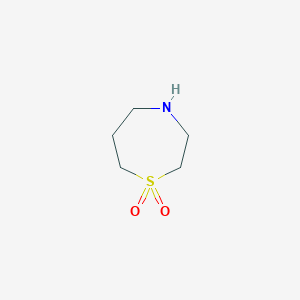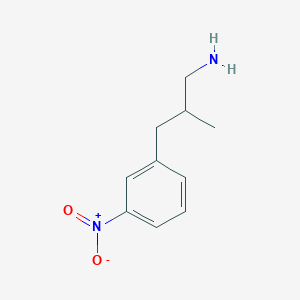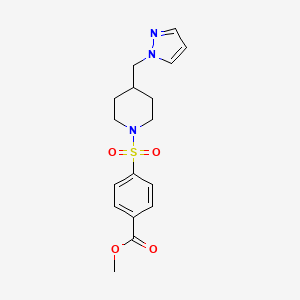
(1,2,5-Oxadiazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5-Oxadiazol-3-yl)methanol, also known as oxadiazole, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that has five carbon atoms and one nitrogen atom, and is found in several types of drug molecules. Oxadiazole is a versatile molecule that can be used in various synthesis reactions, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Photochemical Behavior in Methanol
Research on 1,2,4-oxadiazole derivatives, closely related to (1,2,5-oxadiazol-3-yl)methanol, reveals their unique photochemical behavior. These compounds undergo photoisomerization to 1,3,4-oxadiazoles or form open chain compounds in methanol, influenced by substituent nature and position (Buscemi, Cicero, Vivona, & Caronna, 1988). Another study demonstrated the ring photoisomerization of 3-amino- or 3-methylamino-5-aryl-1,2,4-oxadiazoles into 1,3,4-oxadiazoles, likely through a 'ring contraction–ring expansion' route (Buscemi, Cicero, Vivona, & Caronna, 1988).
Synthesis of 4-Hydroxy-4H,5H-1,2,4-oxadiazole Derivatives
A catalyst-free reaction of N-hydroxyamidoxime with various ketones or aldehydes in methanol produced 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives in excellent yields. The structure of these products was confirmed through single-crystal X-ray diffraction studies, highlighting a method for synthesizing such heterocyclic compounds (Liu, Zhai, Lian, Li, & Wang, 2015).
Antibacterial Properties of Schiff Base Compounds
Schiff base compounds involving this compound derivatives were synthesized and showed notable antibacterial activities against gram-positive and gram-negative bacteria. These compounds were active against Staphylococcus aureus and Bacillus cereus, with some demonstrating potent antibacterial activity (Kakanejadifard et al., 2013).
Photochemical Synthesis of Perfluoroalkyl-1,2,4-oxadiazoles
A photochemical methodology was described for synthesizing perfluoroalkyl-1,2,4-oxadiazoles. This involved the irradiation of 3-perfluoroalkanoylamino-4-phenyl-1,2,5-oxadiazoles in methanol, demonstrating a method for preparing 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles (Buscemi, Pace, & Vivona, 2000).
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that (1,2,5-Oxadiazol-3-yl)methanol may interact with a variety of molecular targets, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The specific interactions of this compound with its targets would depend on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
For example, some oxadiazole derivatives have been found to exhibit anticancer activity by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These enzymes play crucial roles in various biochemical pathways related to cell proliferation and survival.
Result of Action
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
properties
IUPAC Name |
1,2,5-oxadiazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRVURUJSZOIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79552-35-5 |
Source


|
| Record name | 1,2,5-oxadiazol-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

